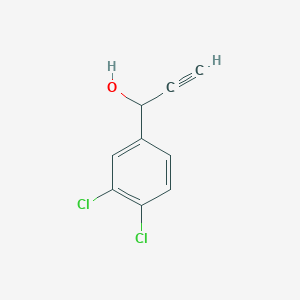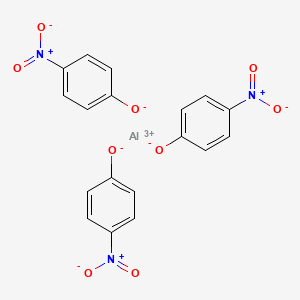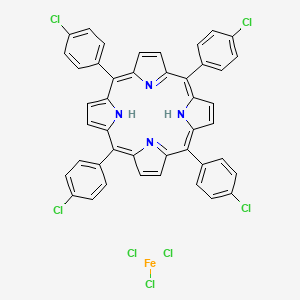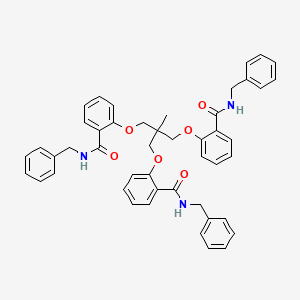
2,5-bis(4-methylphenyl)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-methylphenyl)terephthalaldehyde is an organic compound with the chemical formula C22H18O2. It is known for its white to light yellow crystalline solid form and distinctive aromatic odor . This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
2,5-bis(4-methylphenyl)terephthalaldehyde can be synthesized through the reaction of terephthalic anhydride with 4-methylphenylboronic acid under suitable conditions . This reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to scale and efficiency.
Chemical Reactions Analysis
2,5-bis(4-methylphenyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-bis(4-methylphenyl)terephthalaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-bis(4-methylphenyl)terephthalaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its use, such as in chemical synthesis or biological studies. Detailed mechanisms are still under investigation and may involve complex biochemical pathways.
Comparison with Similar Compounds
2,5-bis(4-methylphenyl)terephthalaldehyde can be compared with other similar compounds such as:
- 2,5-bis(4-methoxyphenyl)terephthalaldehyde
- 2,5-bis(4-chlorophenyl)terephthalaldehyde
These compounds share similar structural frameworks but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
850859-98-2 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21-11-20(14-24)22(12-19(21)13-23)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI Key |
RYQZTNLIQGCTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)






![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


